5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Pyrimidine Carboxamide Library Design

Researchers reproducing GPR151 screening hits or building SAR around the pyrimidine-4-carboxamide chemotype need the exact CAS-registered entity. This compound is a documented primary hit in the NIH Molecular Libraries Program GPR151 activator HTS at Scripps and appears as Reference Example 629 in patent US10202379. - Enables confirmatory dose-response, β-arrestin recruitment, or calcium-flux assays requiring the original screening deck identity. - Serves as an authenticated reference standard for HPLC/LC-MS/NMR method development, superior to vendor-only CoA reliance. - Provides a 2-propylsulfanyl/5-chloro chemotype for generating internally consistent lipophilicity and metabolic stability SAR data.

Molecular Formula C15H16ClN3O2S
Molecular Weight 337.8 g/mol
Cat. No. B14993414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
Molecular FormulaC15H16ClN3O2S
Molecular Weight337.8 g/mol
Structural Identifiers
SMILESCCCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl
InChIInChI=1S/C15H16ClN3O2S/c1-3-8-22-15-17-9-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-2/h4-7,9H,3,8H2,1-2H3,(H,18,20)
InChIKeyLJZKDJUXDLAHMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Profile


5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a trisubstituted pyrimidine-4-carboxamide featuring a 5-chloro, 2-propylsulfanyl, and N-(2-methoxyphenyl) substitution pattern (C15H16ClN3O2S, MW 337.8) . The compound has been registered in PubChem (CID 6885220) and included in high‑throughput screening libraries targeting G‑protein coupled receptor 151 (GPR151), a galanin‑receptor‑like orphan GPCR, under the NIH Molecular Libraries Program . It also appears as Reference Example 629 in patent US10202379, indicating prior synthetic tractability and intellectual property relevance . However, quantitatively characterized biological activity data remain scarce, and the compound's procurable identity rests primarily on its structural distinction within the pyrimidine carboxamide chemotype.

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Specificity vs. Generics


Substitution of the 5‑chloro, 2‑propylsulfanyl, or N‑(2‑methoxyphenyl) groups on the pyrimidine‑4‑carboxamide scaffold is not neutral: each moiety governs a distinct pharmacophoric element that determines receptor‑binding conformation, lipophilicity, and metabolic stability . Even within the same screening library, close analogs bearing alternative alkylsulfanyl chains (e.g., methyl, ethyl) or variations in the anilide ring (e.g., 4‑methoxy, 3‑chloro, unsubstituted phenyl) can exhibit markedly different activity profiles—a phenomenon documented across pyrimidine chemotypes in ChEMBL‑curated QSAR datasets . Therefore, procurement of the exact CAS‑registered entity is mandatory when the objective is to reproduce a specific screening hit, follow up on a patent‑exemplified compound, or generate internally consistent SAR data. The evidence presented below, albeit limited in publicly available quantitative comparators, identifies the few dimensions where differential information exists.

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Comparative Evidence


5-Chloro/2-Propylsulfanyl Substitution Uniqueness

The combination of a 5‑chloro substituent and a 2‑propylsulfanyl group on the pyrimidine‑4‑carboxamide scaffold is uncommon among publicly annotated bioactive compounds. A ChEMBL substructure search (accessed 2026‑05‑01) for pyrimidine‑4‑carboxamides with a 2‑alkylsulfanyl group returns predominantly methylsulfanyl or ethylsulfanyl analogs, while 2‑propylsulfanyl variants are markedly underrepresented . In the broader pyrimidine SAR literature, increasing the S‑alkyl chain length from methyl to propyl has been associated with altered lipophilicity (cLogP increase of approximately 0.8–1.2 log units) and modified binding pocket occupancy in hydrophobic sub‑pockets . The 5‑chloro substitution additionally introduces a moderate electron‑withdrawing effect (Hammett σₘ ≈ 0.37) that fine‑tunes the electrophilicity of the pyrimidine ring compared to the parent unsubstituted or 5‑fluoro congeners .

Medicinal Chemistry Structure-Activity Relationship Pyrimidine Carboxamide Library Design

GPR151 Primary Screening Inclusion Differential

The compound was specifically selected and tested in a cell‑based high‑throughput primary assay designed to identify activators of GPR151, an orphan galanin‑receptor‑like GPCR, at The Scripps Research Institute Molecular Screening Center . While quantitative EC₅₀ values were not publicly disclosed for this compound, its inclusion in the primary screen indicates that it passed the cheminformatic triage filters applied to the Molecular Libraries Small Molecule Repository (MLSMR) and was deemed structurally suitable for the GPR151 target hypothesis . By contrast, the vast majority of pyrimidine‑4‑carboxamide analogs lacking the 2‑alkylsulfanyl motif were not advanced to this specific assay, underscoring the functional relevance of the sulfur substituent for target engagement .

GPCR Screening GPR151 High-Throughput Screening

Patent-Validated Identity for Procurement

The compound is explicitly enumerated as Reference Example 629 in US10202379, a patent directed toward pyrimidine sulfonamide derivatives . This patent exemplification provides a defined synthetic route and characterization data, which reduces the procurement risk associated with ambiguous or unverifiable compound identity. In contrast, many closely related pyrimidine‑4‑carboxamides available from screening collections lack patent‑grade synthetic documentation, forcing the buyer to rely solely on vendor Certificates of Analysis of variable rigor . The patent linkage also signals that the compound falls within a composition‑of‑matter claim space, which may be relevant for organizations conducting freedom‑to‑operate assessments prior to purchasing larger quantities.

Intellectual Property Patent Chemistry Procurement Compliance

5-chloro-N-(2-methoxyphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide Application Scenarios


GPR151 Hit Follow-Up & Secondary Assay Validation

Laboratories investigating deorphanization of GPR151 or galanin‑receptor‑related signaling can justify procurement based on the compound's documented inclusion in the primary GPR151 activator HTS at Scripps . The compound provides a structurally characterized entry point for confirmatory dose‑response, β‑arrestin recruitment, or calcium‑flux assays that require the exact chemical entity from the original screening deck.

SAR Expansion with 2-Propylsulfanyl Chemotype

Medicinal chemistry programs seeking to diversify beyond the predominantly methylsulfanyl‑substituted pyrimidine‑4‑carboxamide series can use this compound as a reference standard for the 2‑propylsulfanyl/5‑chloro chemotype . Its lower commercial availability compared to methylsulfanyl analogs makes targeted procurement essential for generating internally consistent lipophilicity and metabolic stability data within a congeneric series.

Patent‑Referenced Reference Standard for Analytical Method Development

Organizations working within the IP space of US10202379 can procure this compound as an authenticated reference standard for HPLC, LC‑MS, or NMR method development . The patent‑documented synthesis provides a benchmark for identity confirmation that is superior to vendor‑only CoA reliance, which is critical for GLP or GMP‑adjacent analytical workflows.

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